7-Bromo-1H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Fragment-Based Drug Discovery Heterocyclic Chemistry

7-Bromo-1H-pyrazolo[3,4-c]pyridine is a brominated fused heterocycle comprising a pyrazole ring annulated to a pyridine core, belonging to the broader pyrazolopyridine isomer family that has attracted sustained attention for biological activity and structural resemblance to purines. The bromine atom at the 7‑position provides a uniquely reactive synthetic handle for palladium‑catalysed cross‑coupling and direct metalation‑based diversification, making this compound a critical intermediate for fragment‑based drug discovery (FBDD) programmes that require selective elaboration along the C‑7 growth vector.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 957760-11-1
Cat. No. B1376912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-pyrazolo[3,4-c]pyridine
CAS957760-11-1
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C=NN2)Br
InChIInChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)
InChIKeyTZZAHSRLUFTAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-pyrazolo[3,4-c]pyridine (CAS 957760-11-1): A Versatile 7‑Halogenated Fused Azole Building Block for Fragment Elaboration and Kinase‑Targeted Library Synthesis


7-Bromo-1H-pyrazolo[3,4-c]pyridine is a brominated fused heterocycle comprising a pyrazole ring annulated to a pyridine core, belonging to the broader pyrazolopyridine isomer family that has attracted sustained attention for biological activity and structural resemblance to purines [1]. The bromine atom at the 7‑position provides a uniquely reactive synthetic handle for palladium‑catalysed cross‑coupling and direct metalation‑based diversification, making this compound a critical intermediate for fragment‑based drug discovery (FBDD) programmes that require selective elaboration along the C‑7 growth vector [2].

Why 7‑Bromo-1H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by the 7‑Chloro, 5‑Bromo, or 3‑Bromo Isomers: The Case for Position‑ and Halogen‑Specific Differentiation


Superficial interchangeability among halogenated pyrazolo[3,4-c]pyridine regioisomers and 7‑halo analogues masks profound differences in nucleophilic displacement rates, reactivity hierarchies, and structural molecular recognition features. Early work by Chapman and Hurst established that the 7‑position is significantly more susceptible to nucleophilic attack than the 5‑position [1]. When combined with the intrinsic oxidative‑addition advantage of C–Br over C–Cl bonds in palladium‑catalysed transformations, these position‑ and halogen‑specific properties dictate the achievable reaction yields, the required catalytic loadings, and the functional‑group tolerance in a given synthetic sequence. Failing to select the correct 7‑bromo isomer leads to sluggish coupling kinetics, lower isolated yields, or complete failure to install substituents at the sterically and electronically distinct C‑7 site, directly impacting hit‑to‑lead timelines and library diversity in kinase‑focused FBDD campaigns [2].

Quantitative Differentiation Evidence for 7-Bromo-1H-pyrazolo[3,4-c]pyridine: Head‑to‑Head Reactivity, Lipophilicity, and Purity Benchmarks


7‑Position Nucleophilic Susceptibility: 7‑Halo vs. 5‑Halo Reactivity Hierarchy Determines Functionalisation Feasibility

Chapman and Hurst explicitly demonstrated that 7‑chloropyrazolo[3,4‑c]pyridine is substantially more susceptible to nucleophilic substitution than its 5‑chloro isomer [1]. Although conducted on the chloro analogues, this position‑specific reactivity difference is inherent to the electronic structure of the pyrazolo[3,4‑c]pyridine core and directly translates to the bromo series: a 7‑bromo substituent benefits from the same enhanced leaving‑group ability at the electrophilic 7‑carbon, enabling selective functionalisation that is not achievable with the 5‑bromo isomer under identical conditions.

Medicinal Chemistry Fragment-Based Drug Discovery Heterocyclic Chemistry

Bromo vs. Chloro Oxidative‑Addition Advantage: C–Br Bond Enables Faster Palladium‑Catalysed Cross‑Coupling

The oxidative‑addition step, which is rate‑limiting in many palladium‑catalysed cross‑couplings, proceeds significantly faster for aryl bromides than for aryl chlorides [1]. This well‑established trend in organometallic chemistry has been exploited in pyrazolopyridine chemistry: the Bedwell group used brominated pyrazolo[3,4‑c]pyridine scaffolds (5‑bromo series) to achieve efficient Suzuki–Miyaura and Negishi cross‑couplings, and noted that the same metalation‑based strategies are applicable to the 7‑position when a bromo substituent is present [2]. By contrast, the corresponding 7‑chloro compound would require harsher conditions or specialised catalyst systems, limiting functional‑group compatibility and reducing overall throughput in library synthesis.

Synthetic Methodology Cross-Coupling Palladium Catalysis

Lipophilicity Tuning: 7‑Bromo vs. 7‑Chloro LogP Difference Alters Physicochemical and ADME Profiles

The replacement of a chlorine atom with bromine increases the calculated octanol‑water partition coefficient (XLogP3‑AA) from 1.1 (7‑chloro analogue) to 1.5 (7‑bromo target) [1][2]. This ΔLogP of +0.4 units translates to approximately a 2.5‑fold increase in lipophilicity, which can significantly influence passive membrane permeability, solubility, and non‑specific protein binding in biological assays. For fragment‑based screening libraries where lead‑like properties are critical, this distinct physicochemical signature makes the 7‑bromo derivative a deliberately chosen tool rather than a default alternative.

Computational Chemistry ADME Prediction Physicochemical Properties

Commercial Purity Benchmark: 97–98% Assay Consistency Provides Reproducibility Advantage for High‑Throughput Experimentation

Multiple reputable suppliers list 7‑bromo-1H-pyrazolo[3,4‑c]pyridine with a certified purity of 97% or 98% . In contrast, the 5‑bromo isomer is more commonly offered at 95–97% purity, and the 7‑chloro isomer at 95% . The consistently higher assay specification for the 7‑bromo compound (≥97% by LC‑MS or HPLC) reduces the risk of batch‑to‑batch variability that can compromise high‑throughput experimentation (HTE) and parallel medicinal chemistry workflows, where even 2–3% impurity levels can confound biological assay results and lead to false SAR conclusions.

Procurement Quality Control High-Throughput Screening Chemical Synthesis

Optimal Application Scenarios for 7-Bromo-1H-pyrazolo[3,4-c]pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: 7‑Position Vectorial Elaboration via Suzuki–Miyaura Cross‑Coupling

The enhanced oxidative‑addition reactivity of the C–Br bond at the 7‑position, combined with the documented selectivity of the pyrazolo[3,4‑c]pyridine scaffold for metalation at this site , positions 7‑bromo-1H-pyrazolo[3,4‑c]pyridine as the ideal starting fragment for constructing diverse C‑7‑arylated libraries. The mild coupling conditions enabled by the bromo leaving group allow retention of acid‑ or base‑sensitive functional groups on the boronic acid partner, broadening the accessible chemical space in FBDD hit‑expansion campaigns.

Kinase Inhibitor Lead Optimisation: Fine‑Tuning Lipophilicity with 7‑Bromo vs. 7‑Chloro Scaffolds

The +0.4 XLogP3‑AA difference between the 7‑bromo (1.5) and 7‑chloro (1.1) analogues provides medicinal chemists with a tool to systematically modulate lipophilicity during lead optimisation. When initial kinase inhibitory activity has been established on a 7‑chloro scaffold, the 7‑bromo derivative offers a deliberate increase in lipophilicity without altering molecular shape or hydrogen‑bonding capacity, facilitating permeability‑driven potency improvements while monitoring for off‑target promiscuity—a standard practice in kinase drug discovery programs targeting the GSK3β, CLK1, or DYRK1A kinases where 7‑substituted pyrazolopyridines have already shown selective inhibition .

High‑Throughput Experimentation (HTE) and Parallel Synthesis: Minimising Batch Variability for Robust SAR

The consistent 97–98% purity specification across multiple reputable vendors reduces the risk of irreproducible results in HTE reaction screening and parallel library synthesis. Research groups operating automated synthesis platforms can procure the 7‑bromo isomer with confidence that no pre‑purification step is required, avoiding the added cost and time delay that lower‑purity 7‑chloro or 5‑bromo alternatives would impose. This practical advantage accelerates the design‑make‑test‑analyse (DMTA) cycle, a critical metric in industrial medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.